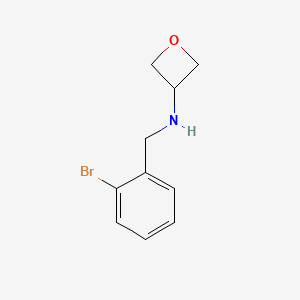

N-(2-Bromobenzyl)oxetan-3-amine

説明

Historical Context and Discovery

The development of N-(2-Bromobenzyl)oxetan-3-amine can be traced through the broader evolution of oxetane chemistry, which has undergone significant advancement over the past two decades. Oxetanes, as four-membered heterocyclic ethers, were initially considered academic curiosities due to their perceived chemical instability and synthetic intractability. However, pioneering studies from the Carreira group in collaboration with Hoffmann-La Roche fundamentally transformed the perception of oxetanes in medicinal chemistry by demonstrating their utility as bioisosteres of gem-dimethyl and carbonyl groups. This breakthrough initiated what has been termed an "oxetane rush" in the medicinal chemistry community, leading to intensive research into various oxetane derivatives including aminooxetanes such as this compound.

The specific development of bromobenzyl-substituted oxetanes emerged from the need for versatile synthetic intermediates that could provide both the unique properties of the oxetane ring and the reactivity associated with aromatic bromine substituents. The bromine atom in the ortho position of the benzyl group offers particular synthetic advantages, as it can serve as a handle for further functionalization through various cross-coupling reactions. The compound with Chemical Abstracts Service number 1339664-40-2 was first synthesized and characterized as part of broader efforts to explore the synthetic utility of aminooxetane derivatives.

Research into 3-aminooxetanes has revealed their versatility as 1,3-amphoteric building blocks, capable of participating in a wide range of chemical transformations. The introduction of brominated benzyl substituents represents a logical extension of this chemistry, providing additional sites for synthetic manipulation while maintaining the beneficial properties of the oxetane core. The historical development of this compound reflects the broader trend in modern medicinal chemistry toward the incorporation of three-dimensional, polar, and metabolically stable heterocyclic motifs in drug discovery programs.

The emergence of this compound as a compound of interest also coincided with advances in synthetic methodologies for oxetane preparation. Traditional approaches to oxetane synthesis often suffered from harsh reaction conditions and limited substrate scope. However, the development of more efficient synthetic routes, including nucleophilic substitution approaches and ring-closing strategies, has made compounds like this compound more accessible to synthetic chemists.

特性

IUPAC Name |

N-[(2-bromophenyl)methyl]oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-10-4-2-1-3-8(10)5-12-9-6-13-7-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIYOYNALDGDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reductive Amination of Oxetan-3-one with 2-Bromobenzylamine

A widely employed method for synthesizing this compound involves reductive amination of oxetan-3-one with 2-bromobenzylamine or its derivatives. The procedure typically follows these steps:

- Starting Materials: Oxetan-3-one and 2-bromobenzylamine.

- Reaction Conditions: The reaction is carried out in methanol or a similar solvent at low temperatures (0 °C) to control reactivity.

- Catalysts/Reducing Agents: Sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride is used as a mild reducing agent to selectively reduce the imine intermediate formed between the amine and ketone.

- Workup: After completion, the reaction mixture is quenched with saturated sodium bicarbonate, extracted with ethyl acetate, washed, dried, and purified by column chromatography.

This method yields the desired this compound with good selectivity and moderate to high yields (typically 60-80%).

Buchwald-Hartwig Cross-Coupling of Oxetane-Containing Intermediates

Another advanced synthetic route involves the Buchwald-Hartwig amination:

- Intermediate Preparation: 3-(2-bromophenyl)oxetane intermediates are prepared first, often by methods such as those described by Jacobsen et al.

- Cross-Coupling Reaction: The amination of these intermediates with amines under palladium catalysis using ligands such as RuPhos or DavePhos.

- Reaction Conditions: Elevated temperatures are used to facilitate coupling, sometimes resulting in deprotection of Boc groups if present.

- Outcome: This method efficiently provides this compound derivatives with a broad substrate scope and structural diversity.

The choice of ligand depends on the specific substrate; RuPhos palladacycle is optimal for some compounds, while DavePhos works better for others.

Base-Mediated Cyclization and Ring Closure

In some approaches, the oxetane ring is formed via intramolecular cyclization:

- Starting from 2-bromobenzaldehyde or related precursors , a base such as sodium hydride or potassium carbonate is used to promote cyclization in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- This method can form the oxetane ring by nucleophilic attack and ring closure, followed by amination steps to install the amine functionality.

- Industrial adaptations of this method involve continuous flow reactors and optimized purification to enhance yield and purity.

Reaction Conditions and Optimization

| Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Reductive Amination | Oxetan-3-one, 2-bromobenzylamine, NaCNBH3, MeOH, 0 °C | 60-80% | Mild conditions, selective reduction |

| Buchwald-Hartwig Cross-Coupling | Pd catalyst, RuPhos/DavePhos ligands, elevated temp | Moderate to high | Ligand choice critical for success |

| Base-Mediated Cyclization | NaH or K2CO3, THF or DMF, 2-bromobenzaldehyde | Variable | Scalable for industrial production |

Research Findings and Analysis

- Reductive amination is favored for its simplicity and mildness, allowing for preservation of sensitive functional groups such as the bromine substituent and oxetane ring.

- Buchwald-Hartwig amination provides a powerful tool for diversifying the amine substituent and has been optimized with various ligands to improve yields and substrate scope.

- Base-mediated cyclization is advantageous for industrial scale-up due to its straightforward reaction setup and compatibility with continuous flow systems, though it requires careful control to avoid ring-opening side reactions.

- The oxetane ring is susceptible to ring-opening under strong acidic or basic conditions, so reaction conditions must be carefully optimized to maintain ring integrity.

化学反応の分析

Types of Reactions

N-(2-Bromobenzyl)oxetan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the bromobenzyl group to other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₂BrNO

- Molecular Weight : 242.11 g/mol

- CAS Number : 1339664-40-2

The oxetane ring contributes to the compound's reactivity, while the bromobenzyl group enhances its electrophilicity, making it suitable for various chemical transformations.

Building Block in Organic Synthesis

N-(2-Bromobenzyl)oxetan-3-amine serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the synthesis of pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits notable biological properties:

- Antimicrobial Properties : Preliminary studies suggest that this compound demonstrates antimicrobial activity against several bacterial strains. This positions it as a candidate for antibiotic development.

- Anticancer Activity : Compounds with similar oxetane structures have shown significant antiproliferative effects in cancer cell lines. Studies indicate that this compound may impair cell viability in various cancer types, warranting further investigation into its mechanisms of action.

Pharmaceutical Intermediate

The compound is being explored as a pharmaceutical intermediate due to its potential to act on specific biological targets. The bromobenzyl group enhances binding affinity to enzymes or receptors, which is crucial for drug discovery processes.

Materials Science

This compound is utilized in the synthesis of new materials with unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it valuable for developing advanced materials used in coatings and adhesives.

Energetic Materials

The compound's oxetane structure is relevant in the field of energetic materials, where it can serve as a precursor for synthesizing high-energy compounds. Oxetanes are increasingly being used as environmentally benign alternatives to traditional energetic materials.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains, indicating potential for antibiotic development. |

| Study B | Anticancer Properties | Showed significant antiproliferative effects in glioblastoma cell lines with minimal toxicity to normal cells. |

| Study C | Material Development | Explored the use of this compound in creating polymer blends with enhanced properties for industrial applications. |

作用機序

The mechanism of action of N-(2-Bromobenzyl)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzyl group can engage in π-π interactions with aromatic residues, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that modulate biological pathways .

類似化合物との比較

Structural and Physicochemical Properties

The table below highlights critical differences between N-(2-Bromobenzyl)oxetan-3-amine and its closest analogs:

Key Observations :

Research Findings and Case Studies

- Ortho vs. Meta Substituents : Evidence from crystallographic studies (e.g., N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) shows that ortho-substituted bromo compounds form planar conformations with intra- and intermolecular hydrogen bonds, enhancing crystal packing and stability . This property is critical for solid-state drug formulations.

- Agrochemical Potential: The 2-chloro analog’s success in crop protection agent development suggests that the 2-bromo variant could offer improved pest resistance due to enhanced halogen bonding .

生物活性

N-(2-Bromobenzyl)oxetan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features an oxetane ring, a bromobenzyl group, and an amine functional group. The molecular formula is C10H12BrN2O, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The oxetane ring can undergo ring-opening reactions that may lead to the formation of reactive intermediates capable of interacting with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The oxetane ring's ability to undergo ring-opening reactions allows for modifications that enhance its reactivity and biological interactions. This compound has been studied for its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study conducted on structurally related compounds showed promising results in inhibiting bacterial growth, suggesting that the bromobenzyl moiety may play a crucial role in enhancing antimicrobial efficacy.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, a case study involving human tumor xenografts revealed that derivatives of oxetanes similar to this compound exhibited significant antiproliferative effects with IC50 values in the low micromolar range . This suggests potential therapeutic applications in oncology.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | IC50 Values (µM) |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Varies by strain |

| Anticancer | Inhibition of tumor cell proliferation | 0.45 - 1.90 |

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several oxetane derivatives, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with particular effectiveness against resistant strains.

- Anticancer Potential : In another study focusing on cancer cell lines, this compound showed a marked reduction in cell viability at concentrations ranging from 0.5 to 1.5 µM. This finding highlights its potential as a lead compound for further anticancer drug development .

Q & A

Q. Q1. What are the common synthetic routes for N-(2-Bromobenzyl)oxetan-3-amine, and how does the bromine substituent influence reaction conditions?

Answer: The synthesis typically involves two key steps: (1) formation of the oxetane ring and (2) introduction of the 2-bromobenzyl group. A Pd-catalyzed intramolecular decarbonylative coupling, as demonstrated in related N-(2-Bromobenzyl)oxanilic acid derivatives, is a viable method . The bromine substituent acts as a directing group and potential leaving group, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations). Reaction conditions must account for steric hindrance from the ortho-bromine, often requiring bulky ligands (e.g., XPhos) and elevated temperatures (80–120°C) to enhance catalytic efficiency .

Advanced Synthesis

Q. Q2. How can researchers resolve contradictions in reported yields when using different palladium catalysts for cross-coupling reactions involving this compound?

Answer: Discrepancies in yields often stem from ligand selection and solvent polarity. For example, Pd(OAc)₂ with SPhos ligands may outperform Pd(dba)₂ in polar aprotic solvents like DMF due to improved stability of the Pd(0) intermediate . Systematic optimization should include screening ligands (e.g., BINAP vs. Xantphos), solvent dielectric constants, and additives (e.g., K₃PO₄ for base-sensitive reactions). Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, such as oxidative addition of the C–Br bond, which is sterically hindered by the ortho-substituent .

Basic Characterization

Q. Q3. What spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate successful synthesis?

Answer:

- ¹H NMR : Aromatic protons (6.7–7.3 ppm, multiplet for ortho-substituted benzene), oxetane protons (4.5–5.0 ppm, ABX splitting pattern), and NH resonance (2.5–3.5 ppm, broad singlet).

- ¹³C NMR : Oxetane carbons (75–85 ppm), benzylic carbon (40–50 ppm), and C–Br (120–125 ppm).

- HRMS : Molecular ion peak at m/z 242.03 (C₁₀H₁₁BrNO⁺).

Degradation products (e.g., ring-opened aldehydes) can be detected via LC-MS with a C18 column and 0.1% formic acid mobile phase .

Advanced Reactivity

Q. Q4. In the synthesis of this compound, how does steric hindrance from the 2-bromobenzyl group affect nucleophilic substitution reactions, and what strategies mitigate low reactivity?

Answer: The ortho-bromine creates steric bulk, hindering backside attack in SN2 mechanisms. Strategies include:

- Solvent choice : Use DMSO or DMF to stabilize transition states via high polarity.

- Temperature : Increase to 80–100°C to overcome activation barriers.

- Alternative pathways : Employ Pd-mediated cross-coupling (e.g., replacing Br with amines via Buchwald-Hartwig conditions) to bypass traditional substitution . Computational modeling (DFT) can predict transition-state geometries and guide ligand design for steric relief .

Basic Stability

Q. Q5. What are the stability considerations for storing this compound, and how can degradation be monitored?

Answer: The compound is sensitive to light, moisture, and acidic/basic conditions. Store under inert gas (Ar/N₂) at –20°C in amber vials. Degradation pathways include oxetane ring-opening to form aldehydes or imines. Monitor via:

- TLC : Rf shifts using ethyl acetate/hexane (1:3).

- HPLC : Retention time changes (C18 column, UV detection at 254 nm).

- ¹H NMR : Disappearance of oxetane protons (4.5–5.0 ppm) and emergence of aldehyde protons (9.5–10.0 ppm) .

Advanced Mechanistic Analysis

Q. Q6. How do electronic effects of the bromine substituent in this compound influence its reactivity in transition-metal-catalyzed aminations?

Answer: The electron-withdrawing bromine increases electrophilicity at the benzyl carbon, facilitating oxidative addition to Pd(0). However, steric effects dominate in ortho-substituted systems. Comparative studies with para-bromo analogs show faster reaction kinetics due to reduced steric clash. Hammett studies (σₚ⁺ = +0.26 for Br) confirm the meta-directing nature of Br in electrophilic substitutions. In situ XAS (X-ray absorption spectroscopy) can track Pd oxidation states during catalysis to optimize turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。